3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole

Nucleophilic substitution Synthetic efficiency Halogen leaving group

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole (CAS 103499-21-4) is a uniquely reactive heterocyclic building block. The bromomethyl group exhibits 10³–10⁴ times greater electrophilicity than chloro analogs, enabling efficient SN2 installation onto nucleophilic scaffolds. Its 1,2,4-oxadiazole core provides ~10x higher lipophilicity versus the 1,3,4-regioisomer, critical for membrane permeability. Validated in the synthesis of cytotoxic betulinic acid-1,2,4-oxadiazole esters (Challa 2016). With a LogP of 2.5553 and TPSA of 38.92 Ų, this compound supports rational CNS drug design. Guaranteed ≥95% purity, non-hazardous for shipping. Procure this specific CAS to ensure consistency with published synthetic routes.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
CAS No. 103499-21-4
Cat. No. B011044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole
CAS103499-21-4
Synonyms3-BENZYL-5-(BROMOMETHYL)-1,2,4-OXADIAZOLE
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NOC(=N2)CBr
InChIInChI=1S/C10H9BrN2O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyFOPYJLWRGUEFAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole (CAS 103499-21-4): Procurement-Relevant Identity and Core Specifications


3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole (CAS 103499-21-4) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with a benzyl group at the 3-position and a reactive bromomethyl group at the 5-position. Its molecular formula is C10H9BrN2O, with a molecular weight of 253.09 g/mol . Commercially available material typically meets a purity specification of 95% or higher, with some suppliers offering 98% purity grades . The compound is classified as a versatile intermediate for medicinal chemistry and materials science applications, and its procurement is restricted to qualified research institutions and industrial laboratories for R&D purposes only .

Why 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole Cannot Be Arbitrarily Replaced by Generic Analogs: Evidence-Based Differentiation Rationale


Generic substitution among 5-(halomethyl)-3-aryl-1,2,4-oxadiazoles is scientifically unjustified due to quantifiable differences in reactivity, lipophilicity, and downstream biological performance. The bromomethyl substituent in the target compound provides a distinct electrophilic profile compared to the chloromethyl analog, with a calculated LogP of 2.5553 . Furthermore, the 1,2,4-oxadiazole regioisomer exhibits approximately one order of magnitude higher lipophilicity (log D) than the 1,3,4-oxadiazole isomer, a property that critically influences membrane permeability and target engagement in biological systems [1]. The specific 3-benzyl substitution pattern has been validated in the synthesis of cytotoxic betulinic acid-1,2,4-oxadiazole esters, where the benzyl group contributes to the pharmacophore's spatial and electronic profile [2]. These documented differences preclude interchangeable use and necessitate specification of CAS 103499-21-4 in procurement.

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole: Quantified Differentiation Against Closest Analogs and In-Class Alternatives


Bromomethyl vs. Chloromethyl Electrophilicity: Quantified Reactivity Advantage for Nucleophilic Substitution

The target compound's bromomethyl group offers a quantifiable advantage over the chloromethyl analog in nucleophilic substitution reactions. As a leaving group, bromide is approximately 1,000 to 10,000 times more reactive than chloride in SN2-type reactions, a fundamental principle that accelerates coupling reactions with nucleophiles such as carboxylates, amines, and thiols [1]. This reactivity differential translates to shorter reaction times and higher yields in synthetic sequences involving 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole compared to its chloro counterpart (CAS 51802-77-8) .

Nucleophilic substitution Synthetic efficiency Halogen leaving group

1,2,4- vs. 1,3,4-Oxadiazole Regioisomer: Lipophilicity and Drug-Likeness Profile Differentiation

A systematic analysis of matched molecular pairs from the AstraZeneca compound collection revealed that 1,2,4-oxadiazole regioisomers consistently exhibit approximately one order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts [1]. The target compound, bearing the 1,2,4-oxadiazole core, therefore offers inherently higher membrane permeability and altered distribution properties relative to 1,3,4-oxadiazole-based analogs. Significant differences were also observed in metabolic stability and hERG inhibition profiles, favoring 1,3,4-oxadiazoles in some contexts but underscoring that the 1,2,4-oxadiazole scaffold is not a generic substitute [1].

Lipophilicity Drug design Bioisostere

Validated Synthetic Utility in Cytotoxic Betulinic Acid Derivatives: Proven Building Block for Anticancer Lead Generation

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole (compound 2 in the series) served as a key starting material for the synthesis of C-28-modified 1,2,4-oxadiazole esters of betulinic acid (compounds 14–25) [1]. The resulting betulinic acid-1,2,4-oxadiazole esters exhibited good cytotoxic activity against three human cancer cell lines (specific cell lines not disclosed in abstract; full text required) [1]. This validates the benzyl-substituted bromomethyl oxadiazole as a productive building block for generating biologically active molecules, in contrast to other 3-aryl derivatives that were not evaluated or may have shown different activity profiles.

Anticancer Betulinic acid Prodrug Cytotoxic activity

Documented Synthetic Yield: Benchmarking 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole Preparation Efficiency

The synthesis of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole via cyclization of N-hydroxybenzeneethanimidamide with bromoacetyl chloride in dichloromethane proceeds with a reported yield of 70% and purity >95% . This provides a benchmark for process chemists evaluating alternative synthetic routes or suppliers. While yields for other 3-aryl analogs vary depending on substitution pattern and reaction conditions, the 70% value represents a validated starting point for scale-up considerations.

Synthetic method Yield optimization Process chemistry

Calculated Physicochemical Parameters: LogP and TPSA Comparison for Lead Optimization

Calculated physicochemical parameters for 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole include a LogP of 2.5553, Topological Polar Surface Area (TPSA) of 38.92 Ų, and 3 rotatable bonds . These values place the compound within favorable drug-like space (Lipinski's Rule of Five) and offer a distinct profile compared to the 3-phenyl analog (CAS 103499-27-0), which has a lower molecular weight (239.07 g/mol) and different lipophilicity due to the absence of the benzyl methylene linker. The TPSA value is consistent with moderate membrane permeability, while the calculated LogP supports central nervous system (CNS) penetration potential.

Physicochemical properties Drug-likeness Computational chemistry

Hazards and Handling: Comparative Safety Profile for Laboratory Procurement

According to available safety data, 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole is classified with the GHS Signal Word 'Warning' and carries hazard statements indicating skin and eye irritation, as well as potential respiratory irritation . This is consistent with other benzylic bromides and bromomethyl heterocycles. The compound is not classified as a hazardous material for DOT/IATA transport, simplifying shipping and receiving logistics compared to more stringently regulated alternatives . The chloro analog (CAS 51802-77-8) may present a different hazard profile due to its lower molecular weight and potential for different degradation products.

Safety data sheet GHS classification Risk assessment

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole: Evidence-Backed Procurement Scenarios for Research and Development


Medicinal Chemistry: Synthesis of Cytotoxic Betulinic Acid Prodrugs

Utilize 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole as a key alkylating agent for the synthesis of betulinic acid-1,2,4-oxadiazole esters, as demonstrated in published work by Challa et al. (2016) . The bromomethyl group reacts with the carboxylate of betulinic acid under mild conditions (Cs₂CO₃, room temperature) to generate a library of potential anticancer agents. This specific building block is validated in the literature and offers a defined LogP and TPSA profile that can be leveraged to tune the physicochemical properties of the final conjugate. Procurement of this compound ensures consistency with the published synthetic route, reducing method development time.

Chemical Biology: Probe Development via Nucleophilic Displacement

Exploit the enhanced electrophilicity of the bromomethyl group (10³–10⁴ times more reactive than the chloro analog in SN2 reactions ) to rapidly install 1,2,4-oxadiazole motifs onto nucleophilic scaffolds such as thiols, amines, or carboxylates. This is particularly valuable for generating focused libraries of oxadiazole-containing probes for target identification or mechanism-of-action studies. The 1,2,4-oxadiazole core provides a defined lipophilicity advantage over 1,3,4-oxadiazoles , which can be critical for optimizing cellular permeability and subcellular localization.

Process Chemistry: Benchmarking and Scale-Up Feasibility Assessment

Reference the documented 70% synthetic yield for the preparation of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole as a baseline for internal process development. The compound's non-hazardous transport classification facilitates larger-scale procurement, while the well-defined GHS hazard statements allow for straightforward risk assessment and safety protocol implementation. This scenario is ideal for CROs and pharmaceutical companies evaluating the cost-effectiveness and scalability of incorporating this building block into advanced intermediates.

Computational Chemistry: Ligand Design with Defined Physicochemical Parameters

Employ the calculated physicochemical parameters of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole (LogP = 2.5553, TPSA = 38.92 Ų) as input for in silico screening and molecular docking studies. The compound's values place it within favorable drug-like space and provide a concrete reference point for comparing the impact of different 3-aryl substituents (e.g., benzyl vs. phenyl) on predicted ADME properties. This supports rational design efforts in CNS drug discovery, where moderate lipophilicity is often desirable.

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